molecular formula C10H10FNO B182169 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 145485-58-1

6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No. B182169
M. Wt: 179.19 g/mol
InChI Key: OISQPDAXCFWYTC-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and the type of chemical compound it is. For example, it could be an organic compound, an inorganic compound, a polymer, etc.



Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It often involves various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and various thermodynamic and chemical properties.


Scientific Research Applications

Overview of 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Applications

6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a compound of interest in various scientific and pharmaceutical research areas. Its applications range from its use in the development of new therapeutic agents, understanding its chemistry and biological interactions, to its role in drug discovery processes. This review will focus on summarizing the relevant scientific research findings related to this compound, adhering to the specified requirements of excluding information related to drug use, dosage, and side effects.

Synthesis and Chemical Properties

Research has focused on the synthetic utilities of o-phenylenediamines, showcasing approaches for the synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines, highlighting the versatility and potential applications of compounds like 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in medicinal chemistry and drug design (Ibrahim, 2011).

Pharmacological and Therapeutic Implications

A review on the synthesis, reactions, and biological properties of seven-membered heterocyclic compounds, including azepine, azepane, and azepinone, has highlighted their significant pharmacological and therapeutic implications. This includes their potential in the development of novel therapeutic agents, demonstrating the importance of research on compounds like 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (Kaur, Garg, Malhi, & Sohal, 2021).

Drug Discovery and Development

The pharmaceutical significance of azepane-based motifs for drug discovery has been critically reviewed, showing that azepane-based compounds exhibit a variety of pharmacological properties. Their structural diversity makes them useful for discovering new therapeutic agents, underscoring the role of research on compounds like 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in identifying less toxic, low-cost, and highly active analogs (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).

Safety And Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves discussing potential areas for further research and applications of the compound.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they may be able to help you find more information. Alternatively, you could consider reaching out to researchers who specialize in this area.


properties

IUPAC Name

6-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-8-4-2-5-9-7(8)3-1-6-10(13)12-9/h2,4-5H,1,3,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISQPDAXCFWYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2F)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597501
Record name 6-Fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

CAS RN

145485-58-1
Record name 6-Fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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